SB 235375

Descripción general

Descripción

SB 235375: es un antagonista potente y selectivo del receptor humano de neuroquinina-3. Este compuesto fue diseñado optimizando la estructura de la amida del ácido 2-fenil-4-quinolinocarboxílico. Muestra una alta afinidad por el receptor de neuroquinina-3, con afinidades de unión significativamente más altas que los receptores de neuroquinina-2 y neuroquinina-1 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de SB 235375 implica la reacción de Pfitzinger de isatina con 2-metoxiacetofenona en hidróxido de potasio etanólico a 80 °C. Esta reacción produce ácido quinolinocarboxílico, que luego se somete a una escisión de éter metílico utilizando ácido yodhídrico concentrado para proporcionar ácido 3-hidroxi-2-fenilquinolina-4-carboxílico .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza. El compuesto generalmente se almacena como polvo a -20 °C durante un máximo de tres años o en solvente a -80 °C durante un máximo de un año .

Análisis De Reacciones Químicas

Tipos de reacciones: SB 235375 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados de quinolina correspondientes.

Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en derivados de tetrahidroquinolina.

Sustitución: El compuesto puede someterse a reacciones de sustitución, particularmente en el anillo de quinolina, para formar varios derivados sustituidos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos como halógenos, agentes alquilantes y nucleófilos se emplean comúnmente.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinolina, derivados de tetrahidroquinolina y compuestos de quinolina sustituidos .

Aplicaciones Científicas De Investigación

Selectivity

The selectivity of SB 235375 is notable, as it exhibits significantly lower affinity for other tachykinin receptors such as NK-1 (K_i > 100,000 nM) and NK-2 (K_i = 209 nM) receptors . This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Respiratory Research

One of the primary applications of this compound is in respiratory research, particularly concerning cough reflex mechanisms. Studies have demonstrated that this compound can inhibit citric acid-induced cough in guinea pigs, suggesting its potential use as a therapeutic agent in treating cough disorders . The compound's low central nervous system penetration makes it particularly suitable for targeting peripheral receptors without significant central effects.

Cardiovascular Studies

This compound has also been investigated for its effects on cardiovascular physiology. Research indicates that it can modulate blood pressure and heart rate responses when administered in conjunction with NK-3 agonists like senktide. In animal models, this compound has been shown to antagonize senktide-induced cardiovascular changes, highlighting its role in studying the tachykinin system's influence on cardiovascular health .

Neurological Implications

Although this compound is characterized as a low CNS-penetrant compound, its pharmacological profile allows researchers to explore the role of NK-3 receptors in neurological contexts. Its application in behavioral studies has provided insights into the peripheral versus central roles of tachykinins in modulating pain and anxiety responses .

Case Study 1: Cough Reflex Modulation

In a controlled study involving guinea pigs, this compound was administered intraperitoneally at doses ranging from 10 to 30 mg/kg. The results demonstrated a significant reduction in cough frequency induced by citric acid exposure, indicating the compound's efficacy as a cough suppressant through NK-3 receptor antagonism .

Case Study 2: Cardiovascular Response Assessment

A study assessing the cardiovascular effects of this compound involved intravenous administration to rabbits followed by senktide injection. The findings revealed that this compound effectively inhibited miosis and altered heart rate responses, underscoring its potential utility in understanding tachykinin-mediated cardiovascular regulation .

Mecanismo De Acción

SB 235375 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor humano de neuroquinina-3. Este receptor participa en varios procesos fisiológicos, incluida la regulación de la contracción del músculo liso y la liberación de neurotransmisores. Al bloquear el receptor de neuroquinina-3, this compound inhibe la movilización de calcio inducida por neuroquinina B y las respuestas de contracción .

Comparación Con Compuestos Similares

Compuestos similares:

SB 223412: Otro antagonista selectivo del receptor de neuroquinina-3 con una estructura y un mecanismo de acción similares.

Neuroquinina B: Un agonista peptídico endógeno que activa preferentemente el receptor de neuroquinina-3.

Singularidad: SB 235375 es único debido a su alta selectividad y potencia para el receptor de neuroquinina-3, así como a su baja penetración en el sistema nervioso central. Esto lo convierte en un compuesto de herramienta ideal para estudiar las funciones del receptor periférico de neuroquinina-3 sin efectos significativos en el sistema nervioso central .

Actividad Biológica

SB 235375 is a selective antagonist of the neurokinin-3 (NK3) receptor, which plays a crucial role in various physiological processes, particularly in the central nervous system and gastrointestinal tract. This compound has been extensively studied for its biological activity, particularly in relation to its effects on nociceptive signaling and its potential therapeutic applications.

This compound selectively inhibits the NK3 receptor, which is part of the tachykinin family of neuropeptides. By blocking this receptor, this compound can modulate various physiological responses, including pain perception and gastrointestinal motility. The compound demonstrates low central nervous system penetration, making it particularly interesting for peripheral applications without significant central side effects .

Affinity and Selectivity

The affinity of this compound for the NK3 receptor has been quantified with a pKi value of approximately 8.7, indicating strong binding capabilities. Its selectivity is noteworthy as it primarily targets the NK3 receptor without significantly affecting other tachykinin receptors like NK1 and NK2 .

Effects on Nociceptive Signaling

Research has shown that this compound effectively reduces nociceptive signaling from the colorectum, suggesting its potential use in managing pain associated with gastrointestinal disorders. In studies involving animal models, administration of this compound resulted in a significant decrease in pain responses without impacting non-noxious stimuli, indicating a targeted analgesic effect .

Therapeutic Applications

The pharmacological profile of this compound suggests several potential therapeutic applications:

- Pain Management : Due to its ability to modulate nociceptive pathways, this compound may be beneficial in treating conditions characterized by visceral pain.

- Gastrointestinal Disorders : The compound's effects on gastrointestinal motility and pain perception position it as a candidate for treating disorders such as irritable bowel syndrome (IBS) or inflammatory bowel disease (IBD).

Study on Pain Modulation

A study conducted by Hay et al. (2002) demonstrated that this compound effectively inhibited citric acid-induced cough and airway hyper-reactivity in guinea pigs. This study highlighted its utility in respiratory conditions linked to neurokinin signaling, showcasing its versatility beyond gastrointestinal applications .

Peripheral Action Evaluation

Shafton et al. (2015) investigated the peripheral actions of this compound and found that it significantly reduced nociceptive signaling from the colorectum while sparing noxious signaling pathways. This finding underscores its potential as a targeted treatment option for visceral pain without affecting overall sensory perception .

Data Table: Summary of Key Findings

| Study | Focus | Findings |

|---|---|---|

| Hay et al. (2002) | Respiratory effects | Inhibition of citric acid-induced cough; potential for treating airway hyper-reactivity |

| Shafton et al. (2015) | Nociceptive signaling | Reduction in colorectal pain signaling; sparing of non-noxious pathways |

| Broccardo et al. (1999) | Gastrointestinal motility | Central NK3 receptors involved in colonic propulsion; implications for IBS treatment |

Propiedades

Número CAS |

224961-34-6 |

|---|---|

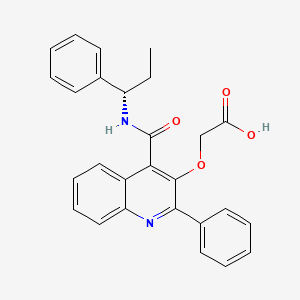

Fórmula molecular |

C27H24N2O4 |

Peso molecular |

440.5 g/mol |

Nombre IUPAC |

2-[2-phenyl-4-[[(1S)-1-phenylpropyl]carbamoyl]quinolin-3-yl]oxyacetic acid |

InChI |

InChI=1S/C27H24N2O4/c1-2-21(18-11-5-3-6-12-18)29-27(32)24-20-15-9-10-16-22(20)28-25(19-13-7-4-8-14-19)26(24)33-17-23(30)31/h3-16,21H,2,17H2,1H3,(H,29,32)(H,30,31)/t21-/m0/s1 |

Clave InChI |

RJIWGNBRTQFKBW-NRFANRHFSA-N |

SMILES |

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |

SMILES isomérico |

CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |

SMILES canónico |

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

N-(alpha-ethylbenzyl)-3-(carboxymethoxy)-2-phenylquinoline-4-carboxamide SB 235375 SB-235375 SB235375 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.